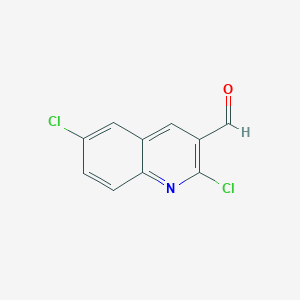

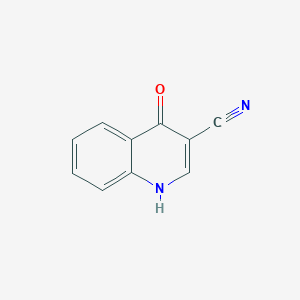

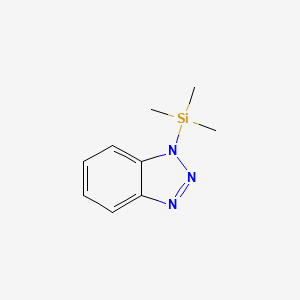

![molecular formula C12H18N2O3S B1351886 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine CAS No. 728015-65-4](/img/structure/B1351886.png)

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351. It is used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine”. However, piperidones, which are precursors to the piperidine ring found in this compound, have been synthesized and bio-assayed for varied activity2.Molecular Structure Analysis

The molecular structure of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” can be represented by the SMILES string: COC1=CC=C (C=C1)S (=O) (=O)N2CCC (CC2)N1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine”.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” are not fully detailed in the available resources. However, its molecular weight is 270.351.Applications De Recherche Scientifique

Application 1: Biological Docking and BSA Binding Studies

- Summary of the Application: This study involved the synthesis of a library of hybrids based on a triazole ring, propanamide, and azinane . The targeted hybrids were synthesized through a multistep protocol followed by two methodologies, conventional and microwave-assisted ones .

- Methods of Application: Initially, compound3 was synthesized via the room-temperature stirring of 4-methoxybenzenesulfonyl chloride (1) and ethyl ester (2). Resulting carboxylate was converted into carbohydrazide4, which was refluxed with phenyl isothiocyanate and KOH to synthesize product5 .

- Results or Outcomes: The designed hybrids were screened for their antioxidant, urease, AChE, and BChE inhibition potential .

Application 2: Synthesis and Structure Determination

- Summary of the Application: A reaction of equimolar equivalents of 1- (4-methoxyphenyl)-5-methyl-1 H -1,2,3-triazole-4-carbohydrazide ( 1) and indoline-2,3-dione ( 2) in boiling ethanol for 4 h under acidic conditions gave 1- (4-methoxyphenyl)-5-methyl- N’ - (2-oxoindolin-3-ylidene)-1 H -1,2,3-triazole-4-carbohydrazide ( 3) in 88% yield .

- Methods of Application: The structure of 3 was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

- Results or Outcomes: The 1 H NMR spectrum of 3 contains two singlets (three protons each) upfield at 2.47 and 3.83 ppm, which correspond to the methyl and methoxy protons, respectively .

Application 3: Drug Design

- Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Application 4: Dihydrofolate Reductase (DHFR) Inhibitors

- Summary of the Application: A new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized and assessed for their antimicrobial activity and screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .

- Methods of Application: A molecular docking study was performed to identify the mode of action of the synthesized compounds and their good binding interactions were observed with the active sites of dihydrofolate reductase (DHFR) .

- Results or Outcomes: Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .

Application 5: Drug Design

- Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Application 6: Dihydrofolate Reductase (DHFR) Inhibitors

- Summary of the Application: A new series of 2- (arylamino)acetamides and N -arylacetamides containing sulfonamide moieties were designed, synthesized, characterized and assessed for their antimicrobial activity and screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .

- Methods of Application: A molecular docking study was performed to identify the mode of action of the synthesized compounds and their good binding interactions were observed with the active sites of dihydrofolate reductase (DHFR) .

- Results or Outcomes: Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .

Safety And Hazards

The safety and hazards associated with “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” are not clearly stated in the available resources.

Orientations Futures

The future directions for the use and study of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” are not clearly stated in the available resources.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)sulfonylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-17-11-2-4-12(5-3-11)18(15,16)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTORACXJFLSNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

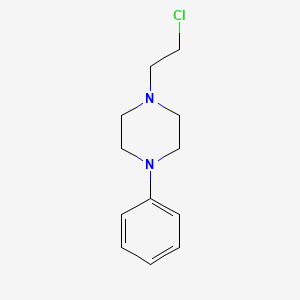

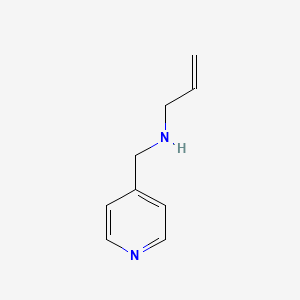

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)

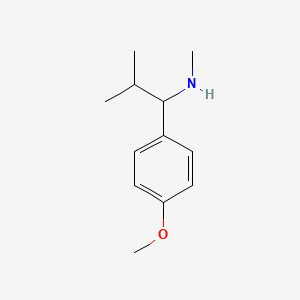

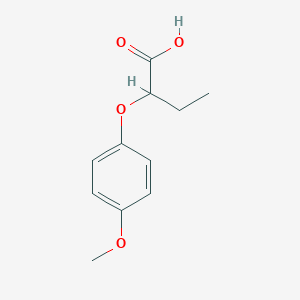

![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)

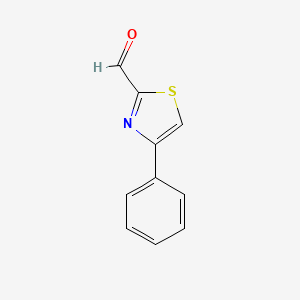

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)